molecular formula C28H25O2P B14915586 Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate

Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate

Cat. No.: B14915586
M. Wt: 424.5 g/mol
InChI Key: PFJFBUJQPDZTCH-UHFFFAOYSA-N
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Description

Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that features a phosphine group attached to a biphenyl structure, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate typically involves the following steps:

    Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of the Phosphine Group: The diphenylphosphanyl group is introduced via a reaction with a suitable phosphine reagent, such as diphenylphosphine chloride, under basic conditions.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form a phosphine oxide.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of phosphine oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with molecular targets through its phosphine group. This group can coordinate with metal centers, facilitating catalytic processes. The biphenyl structure provides stability and rigidity, while the ester group can undergo hydrolysis to release active intermediates.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethoxyphosphoryl)propanoate: Similar in structure but with methoxy groups instead of phenyl groups.

    1,1’-Biphenyl, 3-methyl-: Lacks the phosphine group and ester functionality.

Uniqueness

Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is unique due to its combination of a phosphine group, biphenyl structure, and ester functionality

Properties

Molecular Formula

C28H25O2P

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 3-[2-(2-diphenylphosphanylphenyl)phenyl]propanoate

InChI

InChI=1S/C28H25O2P/c1-30-28(29)21-20-22-12-8-9-17-25(22)26-18-10-11-19-27(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h2-19H,20-21H2,1H3

InChI Key

PFJFBUJQPDZTCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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